molecular formula C9H7N5O2S B11727700 5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11727700
M. Wt: 249.25 g/mol
InChI Key: KNEXUVJWSLCRSN-UHFFFAOYSA-N
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Description

5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanylidene group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common method includes the reaction of pyrimidine-2-amine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a thiol compound under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A compound with a similar pyrimidine structure.

    4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline: Another compound with structural similarities.

Uniqueness

5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7N5O2S

Molecular Weight

249.25 g/mol

IUPAC Name

6-hydroxy-5-(pyrimidin-2-yliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H7N5O2S/c15-6-5(7(16)14-9(17)13-6)4-12-8-10-2-1-3-11-8/h1-4H,(H3,13,14,15,16,17)

InChI Key

KNEXUVJWSLCRSN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N=CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

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